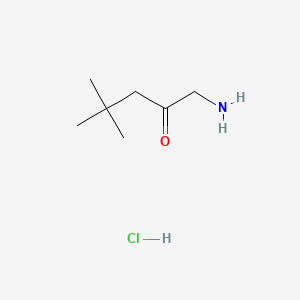

1-amino-4,4-dimethylpentan-2-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-amino-4,4-dimethylpentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,3)4-6(9)5-8;/h4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBUXTIOFIGRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Titanium-Mediated Reductive Amination

A widely cited method involves the reductive amination of 4,4-dimethylpentan-2-one using titanium isopropoxide (Ti(i-PrO)₄) and sodium borohydride (NaBH₄). The reaction proceeds via imine intermediate formation, followed by reduction:

-

Reactants :

-

4,4-Dimethylpentan-2-one (1 eq)

-

Primary amine (1 eq)

-

Ti(i-PrO)₄ (2 eq)

-

-

Conditions :

-

Neat stirring under nitrogen at room temperature for 8 hours.

-

Reduction with NaBH₄ in ethanol at 0°C for 8 hours.

-

Mechanistic Insights :

Ti(i-PrO)₄ activates the ketone for nucleophilic attack by the amine, forming a stable imine intermediate. NaBH₄ selectively reduces the C=N bond without affecting the ketone.

Alkylation of Primary Amines

Nucleophilic Substitution with Halogenated Ketones

This method employs 4,4-dimethyl-2-chloropentan-2-one as an electrophile, reacting with ammonia or protected amines:

-

Reactants :

-

4,4-Dimethyl-2-chloropentan-2-one (1 eq)

-

Ammonia (excess) in anhydrous THF

-

-

Conditions :

-

Reflux at 65°C for 12 hours under inert atmosphere.

-

Acidification with HCl to precipitate the hydrochloride salt.

-

Key Considerations :

-

Side reactions (e.g., over-alkylation) are minimized using excess ammonia.

Hydrolysis of Protected Intermediates

Acidic Hydrolysis of Ketal Derivatives

A phase-transfer catalytic approach converts 1-amino-4,4-dimethylpentan-2-one ketal intermediates into the target compound:

-

Reactants :

-

Ketal-protected intermediate (1 eq)

-

Hydrochloric acid (0.3–0.6 eq relative to substrate)

-

-

Conditions :

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Concentration | 15–35% | Maximizes hydrolysis rate |

| Temperature | 75–85°C | Reduces byproduct formation |

| Reaction Time | 4 hours | Balances conversion and degradation |

Industrial-Scale Synthesis

Continuous Hydrogenation Processes

Adapted from patented methods for analogous compounds, this approach uses fixed-bed reactors for catalytic hydrogenation:

-

Reactants :

-

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (1 eq)

-

H₂ gas (50–400 bar) over Ni-based catalysts

-

-

Conditions :

-

Continuous flow at 80–160°C.

-

Post-reaction acidification with HCl.

-

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Reductive Amination | 61–75 | 95–99 | Moderate | Low (ethanol solvent) |

| Alkylation | 68–82 | 92–97 | High | Moderate (THF use) |

| Ketal Hydrolysis | 85–91 | 98–99.5 | High | Low (aqueous system) |

| Continuous Hydrogenation | 90–94 | 99+ | Industrial | Moderate (H₂ energy) |

Analyse Chemischer Reaktionen

Types of Reactions

1-amino-4,4-dimethylpentan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Secondary alcohols.

Substitution: Substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

1-amino-4,4-dimethylpentan-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-amino-4,4-dimethylpentan-2-one hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Pharmacological Activity

The compound shares structural motifs with several pharmacologically active molecules. For example:

5-(1-Amino-4,4-dimethylcyclohexyl)-2(1H)-pyridinone hydrochloride

- Structure: Cyclohexyl core with 4,4-dimethyl and amino groups, linked to a pyridinone ring.

- Activity: Demonstrated 62% inhibition of phenylquinone-induced writhing at 20 mg/kg (subcutaneous), indicating significant analgesic properties .

- Key Insight : The 4,4-dimethyl substitution likely enhances steric bulk and lipophilicity, improving receptor binding or metabolic stability.

4-Dimethylamino-N-benzylcathinone dihydrochloride

- Structure: Cathinone backbone with dimethylamino and benzyl groups.

- Properties : Molecular weight 355.3, UV/Vis λmax at 350 nm, and ≥98% purity .

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one

- Structure: Similar pentanone backbone but with a 4-chlorophenyl substituent instead of an amino group.

- Application : Used as a pesticide intermediate .

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

- Structure: Cyclohexane with amino and difluoro groups.

- Relevance : Fluorine substitution introduces electronegativity and metabolic resistance, a strategy applicable to the target compound’s design .

Comparative Data Table

Biologische Aktivität

1-amino-4,4-dimethylpentan-2-one hydrochloride, also known as 4,4-Dimethylpentan-1-amine hydrochloride, is an organic compound with the molecular formula C7H17N·HCl. It is a primary amine characterized by a branched structure that imparts unique chemical and biological properties. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities.

The biological activity of 1-amino-4,4-dimethylpentan-2-one hydrochloride is primarily attributed to its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds and ionic interactions with enzymes and receptors in biological systems. This interaction can modulate the activity of these biomolecules, leading to various physiological effects.

Key Mechanisms:

- Enzyme Interaction: The amino group can influence enzyme activity by binding to active sites, potentially altering catalytic efficiency.

- Receptor Modulation: The compound may interact with specific receptors, affecting signal transduction pathways.

Pharmacological Applications

Research indicates that 1-amino-4,4-dimethylpentan-2-one hydrochloride may possess several pharmacological properties:

- Stimulant Effects: Similar compounds have been investigated for their stimulant effects on the central nervous system. Preliminary studies suggest potential applications in enhancing cognitive function and physical performance.

- Anti-inflammatory Properties: Some studies have indicated that derivatives of this compound may exhibit anti-inflammatory effects, although more research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-amino-4,4-dimethylpentan-2-one hydrochloride and related compounds:

- Cognitive Enhancement Study: A study on a related compound demonstrated increased focus and reduced fatigue in subjects administered with the substance during cognitive tasks. This suggests potential applications in treating attention disorders.

- Anti-inflammatory Research: In vitro assays showed that certain derivatives could inhibit pro-inflammatory cytokines, indicating a pathway for developing anti-inflammatory drugs.

- Safety Profile Assessment: Toxicological studies have assessed the safety profile of 1-amino-4,4-dimethylpentan-2-one hydrochloride. Results indicated low toxicity at therapeutic doses, supporting further research into its clinical applications.

Comparative Analysis

To better understand the biological activity of 1-amino-4,4-dimethylpentan-2-one hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-amino-4,4-dimethylpentan-2-one hydrochloride | Primary amine with branched chain | Potential stimulant and anti-inflammatory effects |

| 3-amino-2,4-dimethylpentan-2-ol | Secondary alcohol with amino group | Noted for selective receptor interactions |

| 4-methylhexanamine | Linear structure | Known stimulant; used in dietary supplements |

Q & A

Q. What are the critical considerations for synthesizing 1-amino-4,4-dimethylpentan-2-one hydrochloride with high purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction parameters (e.g., temperature, pH, and solvent polarity) to minimize side reactions. For amine hydrochlorides, a common approach involves direct amination of ketones using ammonium chloride or thiourea under acidic conditions, followed by recrystallization with solvents like methanol or ethanol to isolate the hydrochloride salt . Purity can be enhanced via column chromatography (silica gel, chloroform/methanol gradients) and validated by HPLC with UV detection (λ = 210–230 nm for amine absorption) .

Q. Which spectroscopic techniques are most reliable for characterizing 1-amino-4,4-dimethylpentan-2-one hydrochloride?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the amine proton (δ 1.5–2.5 ppm), ketone carbonyl (δ 200–220 ppm), and quaternary carbons.

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion (m/z calculated: ~177.6 for C₇H₁₄ClNO).

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 2500 cm⁻¹ (HCl salt) validate functional groups .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

- Store samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1B).

- Monitor degradation via HPLC for new peaks (impurities) and quantify mass balance.

- Use Karl Fischer titration to track hygroscopicity, as hydrochloride salts are prone to moisture absorption .

Advanced Research Questions

Q. How can enantioselective synthesis of stereoisomers of 1-amino-4,4-dimethylpentan-2-one hydrochloride be achieved?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example:

- Chiral Resolution : Employ (R)- or (S)-mandelic acid to form diastereomeric salts, followed by recrystallization .

- Catalytic Asymmetric Amination : Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to induce enantioselectivity .

- Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. What strategies address contradictory data in the compound’s solubility and partition coefficient (log P)?

- Methodological Answer :

- Solubility : Use shake-flask method (USP) in buffered solutions (pH 1–7.4) with UV/Vis quantification. Discrepancies may arise from polymorphic forms; characterize via XRPD .

- log P : Compare experimental (octanol-water partitioning) vs. computational (ChemAxon, ACD/logP) results. Adjust for ionization (pKa ~8.5 for the amine) using the Henderson-Hasselbalch equation .

Q. How can computational modeling predict the reactivity of 1-amino-4,4-dimethylpentan-2-one hydrochloride in nucleophilic reactions?

- Methodological Answer :

- Perform DFT calculations (Gaussian, B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., ketone carbonyl).

- Compare with experimental kinetics (e.g., reaction with Grignard reagents) to validate predictions .

Methodological Notes for Experimental Design

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dimerization or oxidation derivatives) and trace their origins to reaction conditions .

- Scale-Up Challenges : Optimize solvent recovery (e.g., ethanol) and control exothermic reactions during HCl salt formation to prevent decomposition .

- Regulatory Compliance : Follow USP/EP guidelines for residual solvent analysis (GC-MS) and heavy metal limits (ICP-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.